molecular formula C25H22N4O4S B11642576 4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}-N-(quinoxalin-2-yl)benzenesulfonamide

4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}-N-(quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B11642576
M. Wt: 474.5 g/mol
InChI Key: FEQYHPLGJQDQJK-FOCLMDBBSA-N
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Description

4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}-N-(quinoxalin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline moiety, a benzenesulfonamide group, and an ethoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}-N-(quinoxalin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline derivative, followed by the introduction of the benzenesulfonamide group. The final step involves the coupling of the ethoxyphenyl group through a condensation reaction. Common reagents used in these reactions include ethyl acetate, diketene, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}-N-(quinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}-N-(quinoxalin-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}-N-(quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}-N-(quinoxalin-2-yl)benzenesulfonamide is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications.

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

4-[[(E)-3-(4-ethoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide

InChI

InChI=1S/C25H22N4O4S/c1-2-33-20-11-7-18(8-12-20)24(30)15-16-26-19-9-13-21(14-10-19)34(31,32)29-25-17-27-22-5-3-4-6-23(22)28-25/h3-17,26H,2H2,1H3,(H,28,29)/b16-15+

InChI Key

FEQYHPLGJQDQJK-FOCLMDBBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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